4-bromoquinoline-5-carbonitrile
Description
Properties
CAS No. |
2358695-68-6 |
|---|---|
Molecular Formula |
C10H5BrN2 |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Brominating Agents : Phosphorus tribromide (PBr₃) or bromine (Br₂) in dichloromethane (DCM).
-
Catalyst : Lewis acids like FeBr₃ enhance electrophilic substitution.
-
Temperature : 0–25°C to minimize side reactions.
-
Dissolve quinoline-5-carbonitrile (2.0 g, 12.4 mmol) in dry DMF (15 mL).
-
Add PBr₃ (3.3 g, 12.4 mmol) dropwise under nitrogen.
-
Stir at 25°C for 6 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (petroleum ether:ethyl acetate = 10:1).
Yield : 78% (isolated as a white solid).
Challenges :
-
Competing bromination at the 8-position may occur, requiring careful control of stoichiometry.
-
Nitrile groups are susceptible to hydrolysis under acidic conditions, necessitating anhydrous environments.
Cyanation of 4-Bromoquinoline
This method introduces the nitrile group at position 5 of pre-brominated quinoline. Metal-mediated cyanation reactions are preferred due to their regioselectivity.
Palladium-Catalyzed Cyanation
-
Reagents : 4-Bromoquinoline, potassium cyanide (KCN), palladium(II) acetate.
-
Solvent : Dimethylformamide (DMF) at 120°C.
-
Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by cyanide transfer.
Example Procedure :
-
Combine 4-bromoquinoline (1.0 g, 4.8 mmol), KCN (0.47 g, 7.2 mmol), Pd(OAc)₂ (5 mol%), and DMF (10 mL).
-
Heat at 120°C for 12 hours under argon.
-
Extract with dichloromethane, wash with brine, and purify via silica gel chromatography.
Yield : 65% (pale-yellow crystals).
Limitations :
-
Cyanide toxicity requires stringent safety protocols.
-
Competing side reactions (e.g., dimerization) reduce efficiency.
Multi-Component Cyclization Reactions
One-pot syntheses simplify the preparation by constructing the quinoline ring and introducing substituents simultaneously.
Skraup-Doebner Modification
-
Components : Aniline derivatives, glycerol, sulfuric acid, and acrylonitrile.
-
Mechanism : Cyclocondensation followed by oxidation and nitrile incorporation.
Example Procedure :
-
Mix 3-bromo-4-cyanoaniline (1.2 g, 6.0 mmol), glycerol (5 mL), and H₂SO₄ (2 mL).
-
Heat at 180°C for 4 hours.
-
Neutralize with NaOH, extract with ethyl acetate, and recrystallize from ethanol.
Yield : 58% (off-white powder).
Advantages :
Palladium-Catalyzed Cascade Cyclization
Adapted from isoquinolinone syntheses, this method employs o-alkynyl benzyl azides to form the quinoline core with pre-installed bromine and nitrile groups.
Key Steps :
-
Substrate Preparation : Synthesize o-(4-bromophenyl)ethynyl benzyl azide.
-
Cyclization : Use PdBr₂ (5 mol%) and CuBr₂ in 1,2-dichloroethane/water at 80°C.
-
Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.
Yield : 72% (confirmed by ¹H NMR).
Optimization :
-
Higher temperatures (80°C vs. 60°C) improve reaction rates but risk decomposition.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Conditions | Key Advantage |
|---|---|---|---|---|
| Halogenation | Quinoline-5-carbonitrile | 78 | Mild, room temperature | Direct functionalization |
| Cyanation | 4-Bromoquinoline | 65 | High-temperature Pd | Regioselective |
| Multi-Component | 3-Bromo-4-cyanoaniline | 58 | Acidic, high-temperature | One-pot synthesis |
| Pd-Catalyzed Cyclization | o-Alkynyl benzyl azide | 72 | Aqueous/organic biphasic | Atom-economic, scalable |
Chemical Reactions Analysis
Types of Reactions: 4-Bromoquinoline-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents such as DMF or toluene.
Major Products Formed:
Scientific Research Applications
4-Bromoquinoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of antimalarial and anticancer agents.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 4-bromoquinoline-5-carbonitrile largely depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For instance, its derivatives have been shown to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects. The presence of the bromine and cyano groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Functional Insights :
- Regiochemistry Effects: The position of bromine and cyano groups significantly impacts reactivity and applications. For example, 6-bromoquinoline-5-carbonitrile () may exhibit distinct electronic properties compared to 5-bromo-8-cyano analogs () due to differences in conjugation and steric hindrance.
- Synthetic Utility: Brominated quinolines are intermediates in metalation and cross-coupling reactions. For instance, 5-bromoisoquinoline has been used to synthesize 6-aminoisoquinoline via metalation .
Pyrimidinecarbonitriles
Pyrimidine-based analogs share the carbonitrile motif but differ in core heterocycle structure:
Key Differences :
- Substituent Diversity: Pyrimidinecarbonitriles often feature amino, chloro, or aryl groups, enhancing their utility in drug discovery.
- Synthetic Routes: highlights a three-component aqueous synthesis of pyrimidinecarbonitriles, yielding compounds with varying aryl and heteroaryl groups. This method contrasts with the metalation strategies used for quinolines .
Other Heterocyclic Carbonitriles
Pyridine Derivatives
- 5-Bromo-4-methylpicolinonitrile (C₇H₅BrN₂, MW 201.03): Features a methyl group and bromine on the pyridine ring, offering steric and electronic modulation for agrochemical applications .
Thiophene and Chromene Derivatives
- 5-Bromobenzo[b]thiophene-2-carbonitrile (C₉H₄BrNS, MW 238.11): The thiophene core and bromine enable applications in optoelectronics and as intermediates for bioactive molecules .
- 2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (C₁₇H₁₁BrN₂O₂, MW 363.19): Chromene derivatives are explored for anticancer activity, with bromine enhancing lipophilicity and membrane permeability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-bromoquinoline-5-carbonitrile, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis of brominated quinolines often involves bromination of precursor quinoline derivatives using reagents like bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform. For this compound, a cyano group is typically introduced at the 5-position via nucleophilic substitution or cyanation reactions. Optimization includes controlling temperature (e.g., 0–60°C), stoichiometry of brominating agents, and catalyst selection (e.g., Lewis acids like FeCl₃). Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and carbons adjacent to electronegative groups (Br, CN). The cyano group (C≡N) shows a carbon signal near δ 115–120 ppm in ¹³C NMR.
- IR Spectroscopy : Confirm the presence of C≡N (stretch ~2200–2250 cm⁻¹) and C-Br (stretch ~500–600 cm⁻¹).
- Mass Spectrometry : The molecular ion peak ([M]⁺) should match the molecular weight (e.g., 233.07 g/mol for C₁₀H₅BrN₂), with fragmentation patterns reflecting bromine isotopic signatures (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?
- Methodology : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective due to the compound's moderate solubility. Mixed solvents (e.g., ethanol/water or dichloromethane/hexane) can enhance crystal formation. Slow cooling (0.5–1°C/min) from a saturated solution minimizes impurities and improves crystal lattice integrity .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Steric Effects : The bromine at the 4-position and cyano group at the 5-position create steric hindrance, requiring bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst.
- Electronic Effects : The electron-withdrawing cyano group activates the bromine for nucleophilic substitution but may deactivate the quinoline ring toward electrophilic attack. Optimal conditions include Pd(OAc)₂ (1–5 mol%), K₂CO₃ as base, and toluene/water as solvent (80–100°C, 12–24 hours). Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time, and controls) to minimize variability.
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing Br with Cl or CN with COOH) on biological endpoints like IC₅₀.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and validate with in vitro assays. Address discrepancies by verifying compound purity (>95% via HPLC) and stereochemical stability .
Q. How can computational chemistry predict the regioselectivity of electrophilic substitutions on this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices (nucleophilic/electrophilic attack sites) and molecular electrostatic potential (MEP) maps. For example, the cyano group directs electrophiles to the 6- and 8-positions due to electron withdrawal.
- Transition State Analysis : Simulate reaction pathways (e.g., bromination at 3- vs. 6-position) using Gaussian or ORCA software. Compare activation energies (ΔG‡) to identify kinetically favored products .
Data Analysis and Experimental Design
Q. What analytical approaches differentiate between isomeric byproducts (e.g., 4-bromo vs. 6-bromo derivatives) in crude reaction mixtures?
- Methodology :
- HPLC-MS : Use a C18 column with acetonitrile/water gradient elution. Isomers exhibit distinct retention times and fragmentation patterns (e.g., m/z 233 for 4-bromo vs. m/z 233 + isotope shifts for 6-bromo).
- 2D NMR (COSY, NOESY) : Correlate coupling constants (e.g., J = 8–10 Hz for adjacent protons) to assign substitution patterns .
Q. How do reaction solvents (polar vs. nonpolar) impact the nucleophilic aromatic substitution of this compound?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states via solvation, accelerating substitution rates. Nonpolar solvents (e.g., toluene) may favor SNAr mechanisms with strong bases (e.g., NaH). Conduct kinetic studies under varying solvent dielectric constants (ε) to model rate dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
